

# A Comparative Guide to 99mTc-Hynic-iPSMA in Prostate Cancer Imaging

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of prostate cancer diagnostics is rapidly evolving with the advent of prostate-specific membrane antigen (PSMA)-targeted radiopharmaceuticals. While positron emission tomography (PET) agents like Gallium-68 (<sup>68</sup>Ga)-PSMA-11 and Fluorine-18 (<sup>18</sup>F)-PSMA-1007 have established their roles, Technetium-99m (<sup>99m</sup>Tc)-Hynic-iPSMA for single-photon emission computed tomography (SPECT/CT) is emerging as a valuable alternative. This guide provides a comprehensive comparison of <sup>99m</sup>Tc-Hynic-iPSMA with these PET tracers, supported by clinical trial data and detailed experimental protocols.

# Performance Comparison: 99mTc-Hynic-iPSMA vs. PET Tracers

Clinical studies have demonstrated that <sup>99m</sup>Tc-Hynic-iPSMA SPECT/CT offers comparable diagnostic performance to <sup>68</sup>Ga-PSMA-11 PET/CT in various clinical settings, particularly in patients with higher prostate-specific antigen (PSA) levels. While PET imaging generally boasts higher sensitivity for lesion detection, <sup>99m</sup>Tc-Hynic-iPSMA has shown high detection rates and significant clinical utility, especially in regions where PET/CT is not readily available.[1][2]

### **Lesion Detection Rates**

The detection rate of PSMA-targeted imaging is heavily influenced by the patient's PSA levels. Multiple studies have stratified the detection rates of <sup>99m</sup>Tc-Hynic-iPSMA accordingly.



Table 1: Lesion Detection Rates of 99mTc-Hynic-iPSMA SPECT/CT at Various PSA Levels

| PSA Level (ng/mL) | Overall Detection Rate | Detection Rate in Specific<br>Studies                                                              |  |
|-------------------|------------------------|----------------------------------------------------------------------------------------------------|--|
| 0 - 2             | 16.6% - 48.6%          | 16.6% in the NOBLE registry interim analysis[3][4]; 48.6% in a study on biochemical recurrence[5]. |  |
| >2 - 5            | 85.1%                  | From a study on biochemically recurrent prostate cancer.                                           |  |
| >2 - 10           | 83.3%                  | Reported in the NOBLE registry interim results.                                                    |  |
| >5 - 10           | 92.1%                  | From a study on biochemically recurrent prostate cancer.                                           |  |
| >10               | 89.2% - 96.3%          | 89.2% in the NOBLE registry interim analysis; 96.3% in a study on biochemical recurrence.          |  |

A prospective study directly comparing <sup>99m</sup>Tc-EDDA/HYNIC-iPSMA SPECT/CT with <sup>68</sup>Ga-PSMA-11 PET/CT found that both methods had equal diagnostic accuracy for detecting retroperitoneal and pelvic lymph nodes. While <sup>68</sup>Ga-PSMA PET/CT detected a higher total number of lesions, the M staging (metastasis staging) was similar between the two modalities for patients with a PSA level greater than 2.1 ng/mL.

Similarly, a comparative analysis with <sup>18</sup>F-PSMA-1007 PET/CT showed that while the PET tracer detected a higher number of total lesions (257 vs. 229), <sup>99m</sup>Tc-iPSMA SPECT/CT detected 100% of lesions in the prostate, seminal vesicles, and visceral metastases. Importantly, the slightly lower lesion detection rate of the SPECT agent did not impact clinical staging or the initial treatment intention.

### **Quantitative Uptake and Correlation**



Semi-quantitative analysis has shown a strong correlation between the uptake of <sup>99m</sup>Tc-Hynic-iPSMA and <sup>68</sup>Ga-PSMA-11. A study reported significant correlations between the tumor-to-background ratio (TBR) from SPECT/CT and the maximum standardized uptake value (SUVmax) from PET/CT in the prostate (r²=0.731), bone (r²=0.720), and lymph nodes (r²=0.864). This suggests that <sup>99m</sup>Tc-Hynic-iPSMA SPECT/CT is semi-quantitatively comparable to <sup>68</sup>Ga-PSMA PET/CT.

Table 2: Head-to-Head Comparison of 99mTc-Hynic-iPSMA with PET Tracers

| Feature                  | <sup>99m</sup> Tc-Hynic-iPSMA<br>SPECT/CT                                                    | <sup>68</sup> Ga-PSMA-11<br>PET/CT                                             | <sup>18</sup> F-PSMA-1007<br>PET/CT              |
|--------------------------|----------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------|--------------------------------------------------|
| Overall Lesion Detection | High, especially at elevated PSA levels.                                                     | Generally higher than SPECT.                                                   | Slightly higher than  99mTc-iPSMA  SPECT/CT.     |
| Impact on Staging        | No significant impact<br>on clinical staging<br>compared to <sup>18</sup> F-<br>PSMA PET/CT. | Gold standard for PSMA imaging.                                                | High accuracy for staging.                       |
| Quantitative Analysis    | Tumor-to-Background<br>Ratio (TBR)                                                           | Maximum<br>Standardized Uptake<br>Value (SUVmax)                               | Maximum<br>Standardized Uptake<br>Value (SUVmax) |
| Correlation              | Strong correlation of<br>TBR with <sup>68</sup> Ga-PSMA-<br>11 SUVmax.                       | -                                                                              | -                                                |
| Availability             | More widely available due to the use of a $^{99}$ Mo/ $^{99m}$ Tc generator.                 | Limited by the availability of a <sup>68</sup> Ge/ <sup>68</sup> Ga generator. | Requires a cyclotron for production.             |
| Cost                     | Generally lower cost compared to PET tracers.                                                | Higher cost.                                                                   | Higher cost.                                     |

### **Experimental Protocols**



The following sections detail the methodologies employed in key clinical trials comparing <sup>99m</sup>Tc-Hynic-iPSMA with other PSMA-targeted agents.

### **Patient Population and Study Design**

A prospective study comparing <sup>99m</sup>Tc-EDDA/HYNIC-iPSMA and <sup>68</sup>Ga-PSMA-11 enrolled 23 patients with biochemical recurrence of prostate cancer. The patients underwent both imaging modalities within a week. The median PSA value was 80.85 ng/ml, and Gleason scores ranged from 7 to 9.

Another prospective study comparing <sup>99m</sup>Tc-iPSMA with <sup>18</sup>F-PSMA-1007 included 18 patients with unfavorable intermediate-, high-, and very high-risk prostate cancer for initial staging. The median age was 71 years, and the median PSA level was 23.3 ng/mL.

### **Radiopharmaceutical Preparation and Administration**

- <sup>99m</sup>Tc-Hynic-iPSMA: The radiolabeling is performed using a freeze-dried kit. Typically, 555-740 MBq of <sup>99m</sup>Tc-pertechnetate, obtained from a <sup>99</sup>Mo/<sup>99m</sup>Tc generator, is added to the kit containing HYNIC-iPSMA, followed by incubation at 95°C for 10 minutes. The radiochemical purity is determined by reversed-phase radio-HPLC and should be >98%.
- <sup>68</sup>Ga-PSMA-11: This tracer is synthesized using a <sup>68</sup>Ge/<sup>68</sup>Ga generator. The administered activity to patients is typically in the range of 120-200 MBg.
- <sup>18</sup>F-PSMA-1007: The production of this tracer requires a cyclotron.

### **Imaging Protocols**

- <sup>99m</sup>Tc-Hynic-iPSMA SPECT/CT: Patients are typically injected intravenously with 555-740 MBq of the radiopharmaceutical. Imaging can be performed at different time points, with studies showing no significant difference in the detection rate of metastatic lesions between 75-minute and 4-hour post-injection images. Whole-body planar and SPECT/CT scans of the chest, abdomen, and pelvis are acquired.
- <sup>68</sup>Ga-PSMA-11 PET/CT: Following the intravenous injection of 120-200 MBq of <sup>68</sup>Ga-PSMA-11, PET/CT imaging is performed.



• 18F-PSMA-1007 PET/CT: Patients undergo PET/CT imaging after the administration of the 18F-labeled tracer.

# Visualizing the Workflow

The following diagrams illustrate the typical experimental workflow for a comparative clinical trial and the general signaling pathway of PSMA-targeted imaging agents.





Click to download full resolution via product page

Caption: Comparative Clinical Trial Workflow for PSMA Imaging Agents.





Click to download full resolution via product page

Caption: Mechanism of PSMA-Targeted SPECT Imaging.



### Safety and Clinical Impact

Across multiple studies, <sup>99m</sup>Tc-Hynic-iPSMA has demonstrated a favorable safety profile with no significant adverse events reported. The effective dose is within safe limits for diagnostic procedures.

The clinical impact of <sup>99m</sup>Tc-Hynic-iPSMA imaging is substantial. In the interim report of the NOBLE registry, imaging with this tracer led to a change in patient management in 42.5% of cases. This highlights its role in guiding treatment decisions, which is particularly crucial in areas with limited access to PET imaging.

### Conclusion

<sup>99m</sup>Tc-Hynic-iPSMA is a safe and effective radiopharmaceutical for the imaging of prostate cancer. While PET tracers may offer slightly higher lesion detection rates in some scenarios, <sup>99m</sup>Tc-Hynic-iPSMA provides comparable diagnostic information that can significantly impact patient management, especially for staging. Its wider availability and lower cost make it a crucial tool for expanding access to high-quality molecular imaging for prostate cancer patients globally. Further research and larger prospective trials will continue to refine the clinical utility of this promising SPECT agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 2. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urologytimes.com [urologytimes.com]
- 4. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry PMC [pmc.ncbi.nlm.nih.gov]



- 5. Frontiers | Diagnostic performance of 99mTc-HYNIC-PSMA SPECT/CT for biochemically recurrent prostate cancer after radical prostatectomy [frontiersin.org]
- To cite this document: BenchChem. [A Comparative Guide to 99mTc-Hynic-iPSMA in Prostate Cancer Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391899#clinical-trial-results-for-99mtc-hynic-ipsma]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com